molecular formula C21H17BrN4O3 B11608884 2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11608884
M. Wt: 453.3 g/mol
InChI Key: QHROHHWQLCMDPU-MDWZMJQESA-N
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Description

2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole nucleus, a bromine substituent, and an imidazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the 5-position of the indole ring.

    Formation of the Imidazolidinone Ring: The brominated indole is reacted with an appropriate isocyanate to form the imidazolidinone ring.

    Condensation Reaction: The final step involves the condensation of the imidazolidinone derivative with 4-methylphenylacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more reduced form.

    Substitution: The bromine substituent on the indole ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its potential therapeutic uses.

    Industrial Applications: The compound may be used as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, potentially modulating their activity. The bromine substituent and imidazolidinone ring may enhance its binding affinity and specificity. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its biological activities.

    1H-Indole-3-carboxylic acid: Another indole derivative with various biological applications.

    N-(4-Methylphenyl)acetamide: A simpler analog that lacks the indole and imidazolidinone moieties.

Uniqueness

The uniqueness of 2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide lies in its combination of an indole nucleus, bromine substituent, and imidazolidinone ring. This structural complexity may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

2-[5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H17BrN4O3/c1-12-2-5-15(6-3-12)24-19(27)11-26-20(28)18(25-21(26)29)8-13-10-23-17-7-4-14(22)9-16(13)17/h2-10,28H,11H2,1H3,(H,24,27)(H,25,29)/b13-8+

InChI Key

QHROHHWQLCMDPU-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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